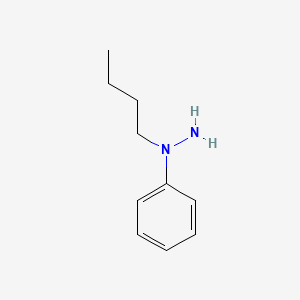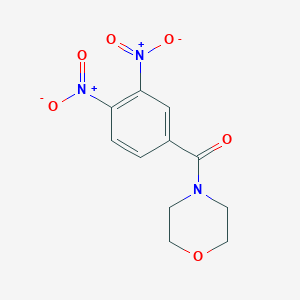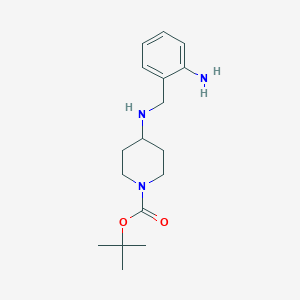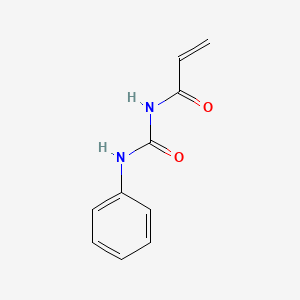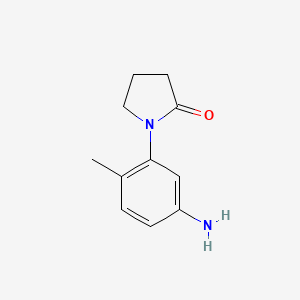
2-Bromo-5-phenyl-1,3,4-thiadiazole
Übersicht
Beschreibung
“2-Bromo-5-phenyl-1,3,4-thiadiazole” is a research chemical . It is a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing a five-membered ring with one sulfur and two nitrogen atoms . The 1,3,4-thiadiazole nucleus is present in a variety of natural products and medicinal agents, and it is known for its broad and potent biological activity .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, including “2-Bromo-5-phenyl-1,3,4-thiadiazole”, often involves cyclization and condensation reactions . For example, 2-Amino-5-bromo-1,3,4-thiadiazole can be used as a key building block for the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-phenyl-1,3,4-thiadiazole” consists of a five-membered thiadiazole ring attached to a phenyl group and a bromine atom . The thiadiazole ring is a bioisostere of pyrimidine and oxadiazole, which allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-phenyl-1,3,4-thiadiazole: A Comprehensive Analysis of Scientific Research Applications: The compound 2-Bromo-5-phenyl-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a ring with two carbon atoms and three nitrogen atoms. The thiadiazole ring is known for its versatility in medicinal chemistry due to its resemblance to the peptide linkage. Below are six unique applications of this compound based on the general biological activities of 1,3,4-thiadiazole derivatives and the principles of structure-activity relationship:
Anticancer Agent
The structure of 1,3,4-thiadiazole has been identified as a promising foundation for developing anticancer agents. These compounds exhibit antitumor properties in various in vitro and in vivo models and target a diverse range of molecular pathways .
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. This includes activity against bacteria and fungi, making them valuable in the development of new antimicrobial drugs .
Anti-inflammatory Properties
Due to their anti-inflammatory effects, thiadiazole derivatives can be used in the treatment of inflammatory diseases. They modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Anticonvulsant Effects
Some derivatives of 1,3,4-thiadiazole have been found to possess anticonvulsant properties. They can be explored for use in treating epilepsy and other seizure disorders .
Antihypertensive Applications
The antihypertensive effects of thiadiazole derivatives make them candidates for developing new treatments for high blood pressure .
Carbonic Anhydrase Inhibition
Thiadiazole derivatives act as inhibitors of carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues. This property can be harnessed for diuretic and antiglaucoma medications .
Each application area mentioned above represents a potential field of research where 2-Bromo-5-phenyl-1,3,4-thiadiazole could be applied due to its structural similarity with other active thiadiazole derivatives.
MDPI - Synthesis of 1,3,4-Thiadiazole Springer - Biological Activities of 1,3,4-Thiadiazole RSC - Synthesis and characterization of new 1,3,4-thiadiazole derivatives MDPI - Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives Springer - Thiadiazole derivatives as anticancer agents
Safety and Hazards
“2-Bromo-5-phenyl-1,3,4-thiadiazole” is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 according to the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and calling a POISON CENTER or doctor/physician if you feel unwell (P301 + P312) .
Zukünftige Richtungen
The future directions for research on “2-Bromo-5-phenyl-1,3,4-thiadiazole” and other 1,3,4-thiadiazole derivatives are promising. These compounds have shown a broad spectrum of pharmacological activities, making them pharmacologically significant scaffolds . Future research could focus on further exploring the biological activities of these compounds, developing new synthetic methods, and designing new derivatives with improved properties .
Eigenschaften
IUPAC Name |
2-bromo-5-phenyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXBSUUWVZRCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50518261 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-phenyl-1,3,4-thiadiazole | |
CAS RN |
53645-95-7 | |
| Record name | 2-Bromo-5-phenyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50518261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-phenyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

